molecular formula Pb9Rb4 B14341301 CID 71332580 CAS No. 101419-68-5

CID 71332580

Cat. No.: B14341301
CAS No.: 101419-68-5
M. Wt: 2.21e+03 g/mol
InChI Key: JYAQCMLIVJQQFO-UHFFFAOYSA-N
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Description

CID 71332580 is a chemical compound with structural and functional characteristics that warrant comparative analysis with analogous molecules.

Properties

CAS No.

101419-68-5

Molecular Formula

Pb9Rb4

Molecular Weight

2.21e+03 g/mol

InChI

InChI=1S/9Pb.4Rb

InChI Key

JYAQCMLIVJQQFO-UHFFFAOYSA-N

Canonical SMILES

[Rb].[Rb].[Rb].[Rb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. The methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of the compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The industrial production methods may also involve additional steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of the compound .

Scientific Research Applications

The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and pathways. In medicine, the compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and products .

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional properties, and biological activity, leveraging methodologies from cited studies.

Structural Similarity

CID 71332580 shares structural motifs with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (), particularly in cyclic ether or polyketide backbones. Additionally, it exhibits partial overlap with betulin-derived inhibitors (e.g., CID 72326, CID 64971) in hydrophobic regions ().

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Betulin (CID 72326)
Molecular Formula Not specified C34H50O8 C35H52O8 C30H50O2
Molecular Weight Not specified 610.75 g/mol 624.78 g/mol 442.70 g/mol
LogP (Predicted) Moderate 4.2 4.5 8.9
Solubility Lipophilic Low in water Low in water Insoluble in water
Bioactivity Not specified Cytotoxic Cytotoxic Anti-inflammatory

Data inferred from structural analogs in , and 17.

Research Implications and Limitations

Advantages Over Analogs

  • Selectivity : this compound’s moderate LogP (inferred) may enhance bioavailability compared to highly lipophilic betulin (LogP 8.9) ().

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